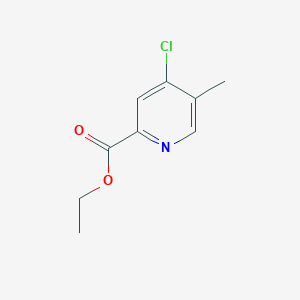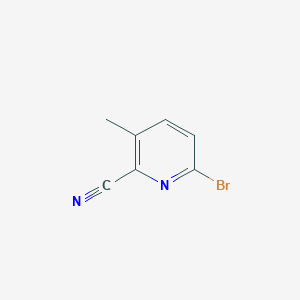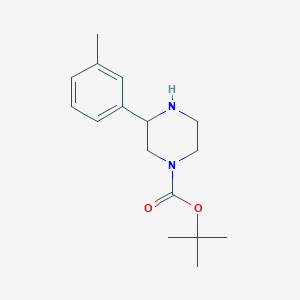
N-(Benzenesulfonyl)-2,2,2-trifluoroethanimidoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenesulfonyl chloride is an organosulfur compound with the formula C6H5SO2Cl . It is a colourless viscous oil that dissolves in organic solvents, but reacts with compounds containing reactive N-H and O-H bonds .
Synthesis Analysis
Benzenesulfonyl chloride is prepared by the chlorination of benzenesulfonic acid or its salts with phosphorus oxychloride . It can also be prepared less commonly by a reaction between benzene and chlorosulfuric acid .Molecular Structure Analysis
The molecular formula of benzenesulfonyl chloride is C6H5ClO2S . The InChI key is CSKNSYBAZOQPLR-UHFFFAOYSA-N .Chemical Reactions Analysis
Benzenesulfonyl chloride is highly reactive towards water and other nucleophiles such as ammonia (NH3) . It is mainly used to prepare sulfonamides and sulfonate esters by reactions with amines and alcohols, respectively .Physical And Chemical Properties Analysis
Benzenesulfonyl chloride has a molar mass of 176.62 g/mol . It is a colourless liquid with a density of 1.384 g/mL at 25 °C . It is soluble in alcohol and diethyl ether, but insoluble in cold water .Applications De Recherche Scientifique
Chemical Reaction Mechanisms
- Hydrolysis reactions of benzenesulfonyl chlorides, including compounds similar to N-(Benzenesulfonyl)-2,2,2-trifluoroethanimidoyl chloride, have been studied using density functional theory. These studies reveal insights into the transition-state structures and reaction pathways, particularly focusing on the influence of water molecules and the para-substituent of the phenyl group (Yamabe, Zeng, Guan, & Sakaki, 2014).
Catalysis and Reaction Media
- Benzenesulfonyl chlorides have been used in Friedel-Crafts sulfonylation reactions, with studies demonstrating their effectiveness in ionic liquid media as Lewis acid catalysts. This application results in high yields of diaryl sulfones under ambient conditions (Nara, Harjani, & Salunkhe, 2001).
Synthesis and Organic Chemistry
- In the field of organic synthesis, benzenesulfonyl chlorides are employed in palladium-catalysed coupling reactions with thiophene derivatives. This process allows regioselective access to β-arylated thiophenes, showing versatility in handling different substituents (Yuan & Doucet, 2014).
- Another application in organic synthesis involves the N-substitution of pyrrole using benzenesulfonyl chlorides in ionic liquids. This method achieves excellent yields of N-substituted pyrroles (Le, Chen, Hu, & Zheng, 2004).
Pharmaceutical and Chemical Synthesis
- Benzenesulfonyl chlorides are utilized in the synthesis of various pharmaceuticals and chemical compounds. For instance, their application in solid-phase synthesis creates diverse privileged scaffolds through different chemical transformations (Fülöpová & Soural, 2015).
- They are also used in desulfitative Pd-catalysed coupling reactions with enones, showcasing broad tolerability of different substituents and potential for further transformations (Yuan, Rui, Soulé, & Doucet, 2015).
Material Science and Catalysis
- In material science, benzenesulfonyl chlorides are part of the development of recyclable high-load magnetic Co/C hybrid reagents. These reagents are used in methylation/alkylation reactions, demonstrating efficiency and recyclability (Faisal, Zang, Maity, Brandhofer, Kearney, Reiser, Grass, Stoianova, & Hanson, 2017).
Large-Scale Production
- Research also includes the development of large-scale preparation methods for derivatives of benzenesulfonyl chlorides, emphasizing the importance of these compounds in industrial applications (Meckler & Herr, 2012).
Mécanisme D'action
Target of Action
Benzenesulfonyl chloride is an organosulfur compound that is mainly used to prepare sulfonamides and sulfonate esters by reactions with amines and alcohols . It’s likely that “N-(Benzenesulfonyl)-2,2,2-trifluoroethanimidoyl chloride” would have similar targets.
Mode of Action
Benzenesulfonyl chloride is highly reactive towards compounds containing reactive N-H and O-H bonds . It reacts with amines to form sulfonamides and with alcohols to form sulfonate esters . “this compound” might interact with its targets in a similar way.
Action Environment
Environmental factors such as pH, temperature, and the presence of other compounds could influence the action, efficacy, and stability of “this compound”. For example, benzenesulfonyl chloride is known to react with water , which could potentially affect the action of “this compound” in aqueous environments.
Safety and Hazards
Analyse Biochimique
Biochemical Properties
N-(Benzenesulfonyl)-2,2,2-trifluoroethanimidoyl chloride plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to react with compounds containing reactive N-H and O-H bonds, making it useful in the preparation of sulfonamides and sulfonate esters . It interacts with enzymes such as sulfonyl transferases, which facilitate the transfer of the sulfonyl group to target molecules. Additionally, this compound can form covalent bonds with amino acids in proteins, leading to modifications that can alter protein function and activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability of the compound is an important factor to consider, as it can degrade under certain conditions. Studies have shown that the compound is relatively stable at room temperature but can degrade when exposed to high temperatures or reactive chemicals . Long-term exposure to this compound can lead to cumulative effects on cellular function, including changes in gene expression and metabolic activity.
Propriétés
IUPAC Name |
N-(benzenesulfonyl)-2,2,2-trifluoroethanimidoyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF3NO2S/c9-7(8(10,11)12)13-16(14,15)6-4-2-1-3-5-6/h1-5H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHGCUODTFLYDEK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N=C(C(F)(F)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF3NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10802759 |
Source


|
| Record name | N-(Benzenesulfonyl)-2,2,2-trifluoroethanimidoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10802759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
642461-04-9 |
Source


|
| Record name | N-(Benzenesulfonyl)-2,2,2-trifluoroethanimidoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10802759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Boc-octahydro-1H-pyrrolo[3,4-c]pyridine Hydrochloride](/img/structure/B1375815.png)
![1-(7-Chloro-1H-pyrrolo[3,2-b]pyridin-3-yl)ethanone](/img/structure/B1375816.png)
![1-(6-Chloro-1H-pyrrolo[3,2-c]pyridin-3-yl)ethanone](/img/structure/B1375817.png)
![(4,8-Bis(octyloxy)benzo[1,2-b:4,5-b']dithiophene-2,6-diyl)bis(trimethylstannane)](/img/structure/B1375818.png)


![3-Bromo-4,6-difluoropyrazolo[1,5-A]pyridine](/img/structure/B1375824.png)
![2,3,6,7-Tetramethylpyrazolo[1,5-a]pyrimidin-5-amine](/img/structure/B1375826.png)




